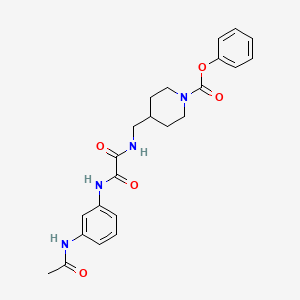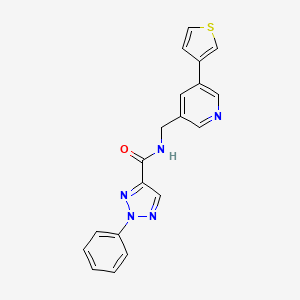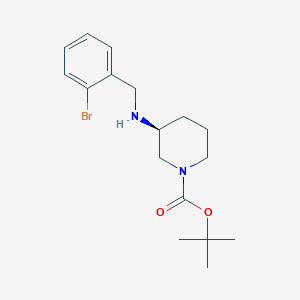![molecular formula C16H16FN B2675649 N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine CAS No. 610298-64-1](/img/structure/B2675649.png)
N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the CAS Number: 2411238-27-0 . It is a hydrochloride with a molecular weight of 277.77 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16FN.ClH/c17-16-8-4-3-7-14 (16)11-18-15-9-12-5-1-2-6-13 (12)10-15;/h1-8,15,18H,9-11H2;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a hydrochloride and is typically stored at room temperature . It has a molecular weight of 277.77 and is available in powder form .Applications De Recherche Scientifique
Polymer Electrolytes Synthesis
N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine plays a role in the synthesis of guanidinium-functionalized polymer electrolytes. These anion exchange polymer electrolytes, synthesized via activated fluorophenyl-amine reaction, are crucial in various applications, including batteries and fuel cells, due to their improved stability and precise control of cation functionality (Kim, Labouriau, Guiver, & Kim, 2011).
Chiral Resolution Reagent
The compound serves as a basis for synthesizing (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent. This fluorinated compound is pivotal in analyzing scalemic mixtures of amines, significantly aiding in the field of stereoisomer separation and identification, which is vital in pharmaceutical and biochemical research (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Reductive Amination in Synthesis
This compound is also utilized in the development of methods for the synthesis and functionalization of N-methyl- and N-alkylamines. The efficient reductive amination process using cobalt oxide nanoparticles as a catalyst is crucial for producing various amines and amino acid derivatives, widely used in pharmaceuticals and industrial chemistry (Senthamarai et al., 2018).
Optical Resolution and Fluorosilane Synthesis
The compound is involved in the optical resolution and synthesis of fluorosilane compounds, which are significant in the development of optically active silicon compounds. These compounds have applications in the field of optoelectronics and materials science (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
Synthesis of Polyphenols
It contributes to the synthesis of polyphenols derived from 4-fluorobenzaldehyde. The study of these polyphenols and their properties, such as thermal stability and electrochemical characteristics, is essential in polymer science and materials engineering (Kaya, Kamaci, & Arican, 2012).
Fluorination in Organic Chemistry
The compound's structure and properties are significant in the fluorination of aromatic hydrocarbons. This process is crucial in organic chemistry for modifying the chemical properties of compounds, enhancing their application in various industries (Borodkin, Elanov, & Shubin, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN/c17-16-8-4-3-7-14(16)11-18-15-9-12-5-1-2-6-13(12)10-15/h1-8,15,18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIATZNMHDAJCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-oxo-2-phenylethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675566.png)



![3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2675571.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2675573.png)
![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2675579.png)

![2-[2-(3,4-Dimethoxy-phenyl)-benzoimidazole-1-carbonyl]-benzoic acid](/img/structure/B2675581.png)
![2-(benzylthio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2675582.png)

![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one](/img/structure/B2675589.png)